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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for interpreting and

translating preclinical data for the c-Met inhibitor, JNJ-38877605. The following resources

address common challenges and questions arising from the unexpected clinical toxicity of this

compound, which was not predicted by initial preclinical screening.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-38877605?

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor

tyrosine kinase.[1][2] It demonstrates significant selectivity for c-Met, inhibiting it with an IC50 of

4 nM and showing over 600 to 833-fold selectivity against a large panel of other kinases.[1][2]

[3] Its primary function is to block HGF-stimulated and constitutively activated c-Met

phosphorylation, thereby inhibiting downstream signaling pathways involved in tumor growth,

survival, and invasion.

Q2: Why did JNJ-38877605 fail in clinical trials despite promising preclinical efficacy?

The clinical development of JNJ-38877605 was terminated due to unexpected renal toxicity

observed in a first-in-human, Phase I clinical trial, even at sub-therapeutic doses. This toxicity

was not predicted by standard preclinical toxicology studies conducted in rats and dogs.

Q3: What caused the renal toxicity observed in humans?
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The renal toxicity was caused by the formation of species-specific insoluble metabolites. In

humans and rabbits, JNJ-38877605 is metabolized by the enzyme aldehyde oxidase (AO),

leading to the generation of metabolites (M1/3 and M5/6) that are poorly soluble. These

metabolites precipitate in the renal tubules, forming crystals that cause kidney damage.

Q4: Why was the renal toxicity not detected in initial preclinical animal models?

The standard preclinical species used for toxicology studies, rats and dogs, have significantly

lower aldehyde oxidase activity compared to humans. Consequently, the toxic, insoluble

metabolites were not produced to the same extent in these animals, and thus the renal toxicity

was not observed.

Q5: Which preclinical model is most appropriate for studying the toxicity of JNJ-38877605 and

similar compounds?

The rabbit was identified as a suitable toxicology model for JNJ-38877605. Rabbits, like

humans, exhibit significant aldehyde oxidase activity and produce the same insoluble

metabolites (specifically the M10 metabolite was noted to occur in both species), leading to

comparable renal toxicity. This highlights the importance of selecting preclinical models with

metabolic pathways relevant to humans, especially for compounds with structures susceptible

to metabolism by enzymes with known interspecies variability like aldehyde oxidase.

Troubleshooting Experimental Discrepancies
Issue: In-house in vivo studies in rats or dogs show good efficacy and no significant toxicity, but

we are hesitant to proceed. What could be the issue?

Guidance:

Metabolic Profiling: The discrepancy between your findings and the clinical outcome of JNJ-
38877605 is likely due to species-specific metabolism. It is crucial to perform comparative in

vitro metabolic profiling using liver S9 fractions or hepatocytes from various species (rat,

dog, rabbit, monkey, and human) to identify potential differences in metabolite formation.

Aldehyde Oxidase Activity: Specifically investigate the role of aldehyde oxidase in the

metabolism of your compound. If AO-mediated metabolism is significant in human-derived
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systems, consider using a preclinical species with comparable AO activity, such as the rabbit,

for toxicology assessments.

Metabolite Solubility: Characterize the solubility of the major metabolites identified in human

and rabbit systems. Poor solubility of a major metabolite can be a significant risk factor for

renal or other organ toxicities.

Issue: Our in vitro kinase assays show high potency for JNJ-38877605, but cellular assays

show variable results.

Guidance:

Cell Line Authentication and Characterization: Ensure the cell lines used are authenticated

and characterized for c-Met expression and activation status. The sensitivity to JNJ-
38877605 will depend on the degree to which the cells are reliant on the c-Met signaling

pathway.

Assay Conditions: JNJ-38877605 is an ATP-competitive inhibitor. Ensure that the ATP

concentration in your kinase assay is within the physiological range, as this can affect the

measured IC50.

Downstream Signaling: In cellular assays, assess the phosphorylation status of c-Met and

key downstream effectors like AKT and ERK to confirm target engagement. JNJ-38877605
has been shown to reduce the phosphorylation of both Met and RON.

Data Presentation
Table 1: Comparative Selectivity of JNJ-38877605

Kinase IC50 (nM) Selectivity vs. c-Met

c-Met 4 -

Fms >3332 >833-fold

244 other kinases Varied >600-fold for most

Source: Data compiled from multiple preclinical studies.
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Table 2: Species-Specific Metabolism and Toxicity of JNJ-38877605

Species
Aldehyde Oxidase
Activity

Key Metabolites
Renal Toxicity
Observed

Human High M1/3, M5/6, M10 Yes

Rabbit High M1/3, M5/6, M10 Yes

Rat Low/Negligible - No

Dog Low/Negligible - No

Source: Findings from correlative preclinical and clinical studies.

Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-38877605
against c-Met kinase.

Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr)

4:1), JNJ-38877605, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

1. Prepare serial dilutions of JNJ-38877605 in DMSO.

2. In a 96-well plate, add the kinase, substrate, and JNJ-38877605 dilution to the kinase

buffer.

3. Initiate the reaction by adding ATP.

4. Incubate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the kinase activity using the detection system.
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6. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Xenograft Tumor Model for Efficacy Assessment

Objective: To evaluate the in vivo anti-tumor activity of JNJ-38877605.

Materials: Immunodeficient mice (e.g., nu/nu), a human cancer cell line with c-Met activation

(e.g., GTL-16), JNJ-38877605 formulation for oral administration, calipers.

Procedure:

1. Subcutaneously implant tumor cells into the flank of the mice.

2. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

3. Randomize mice into vehicle control and treatment groups.

4. Administer JNJ-38877605 orally at the desired dose and schedule (e.g., 40 mg/kg/day).

5. Measure tumor volume with calipers at regular intervals.

6. Monitor animal body weight and general health as indicators of toxicity.

7. At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., pharmacodynamic markers).
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JNJ-38877605 Mechanism of Action
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Caption: JNJ-38877605 inhibits c-Met signaling.
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Caption: Workflow of JNJ-38877605 translational failure.
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Metabolic Pathway of JNJ-38877605
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Caption: Species-specific metabolism of JNJ-38877605.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Navigating the Translational Challenges of JNJ-
38877605: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7856064#challenges-in-translating-jnj-38877605-
preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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